An In-depth Technical Guide to the Chemical Properties of 1-Benzyl 4-Methyl Piperidine-1,4-dicarboxylate
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl 4-Methyl Piperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally related compounds and predicted properties to provide a comprehensive overview for research and development purposes.
Introduction
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is a disubstituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational flexibility and ability to interact with various biological targets. The presence of both a benzyl group on the nitrogen atom and a methyl ester at the 4-position suggests its potential as an intermediate in organic synthesis and as a candidate for biological screening in drug discovery programs. Piperidine derivatives have shown a wide range of pharmacological activities, including but not limited to, antiviral, analgesic, and anti-cancer properties. This guide provides a detailed summary of the known and predicted chemical properties of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, along with relevant experimental protocols and logical frameworks for its potential applications.
Chemical and Physical Properties
| Property | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (Predicted) | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate[1] |
| Molecular Formula | C₁₅H₁₉NO₄ | C₁₆H₂₁NO₄ |
| Molecular Weight | 277.31 g/mol | 291.34 g/mol |
| IUPAC Name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate |
| CAS Number | Not available | 160809-38-1 |
| Appearance | Expected to be a colorless to pale yellow oil or solid | - |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is predicted. | Not available |
| Predicted LogP | ~2.5 | 2.3 |
Spectral Data
No experimental spectra for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate have been published. The following table outlines the expected spectral characteristics based on the analysis of structurally similar compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 5.1-5.3 (s, 2H, -CH₂-Ph), 3.6-3.8 (s, 3H, -OCH₃), 3.0-4.0 (m, 4H, piperidine H₂-2, H₂-6), 2.5-2.8 (m, 1H, piperidine H-4), 1.6-2.2 (m, 4H, piperidine H₂-3, H₂-5). |
| ¹³C NMR | δ (ppm): ~175 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (-CH₂-Ph), ~52 (-OCH₃), ~45 (piperidine C-2, C-6), ~41 (piperidine C-4), ~28 (piperidine C-3, C-5). |
| IR (Infrared) | ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1735 (C=O, ester), ~1695 (C=O, carbamate), ~1600, 1495, 1450 (C=C, aromatic), ~1250 (C-O, ester). |
| Mass Spectrometry | m/z: Expected molecular ion [M]⁺ at 277.1314. Fragmentation may show loss of the benzyl group (m/z 91) and the methoxycarbonyl group. |
Experimental Protocols
A plausible synthetic route to 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate can be adapted from established methods for the synthesis of related N-substituted piperidine derivatives.
Proposed Synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
This proposed two-step synthesis starts from commercially available methyl isonipecotate (methyl piperidine-4-carboxylate).
Step 1: N-Benzylation of Methyl Isonipecotate
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Reaction: Methyl isonipecotate is reacted with benzyl bromide in the presence of a base to yield methyl 1-benzylpiperidine-4-carboxylate.
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Reagents and Materials:
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Methyl isonipecotate
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Benzyl bromide
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Potassium carbonate (or another suitable base like triethylamine)
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Acetonitrile (or another suitable polar aprotic solvent)
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Stir plate and magnetic stir bar
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Round-bottom flask
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Reflux condenser
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Procedure:
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To a solution of methyl isonipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
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Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the solid base.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 1-benzylpiperidine-4-carboxylate.
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Step 2: Carboxylation of the Piperidine Nitrogen
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Reaction: The secondary amine of the product from Step 1 is reacted with methyl chloroformate to introduce the methyl carboxylate group at the 1-position.
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Reagents and Materials:
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Methyl 1-benzylpiperidine-4-carboxylate
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Methyl chloroformate
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A non-nucleophilic base (e.g., triethylamine or pyridine)
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Anhydrous dichloromethane (DCM)
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Ice bath
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Procedure:
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Dissolve methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add methyl chloroformate (1.1 eq) to the cooled solution.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Once the reaction is complete, wash the mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to obtain 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate.
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Mandatory Visualizations
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Potential Role in Drug Discovery
Caption: Logical framework for potential biological relevance.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate are not available in the current literature. However, the structural motifs present in the molecule are known to be important for various pharmacological effects.
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N-Benzylpiperidine Moiety: This structural unit is a recognized pharmacophore found in numerous centrally acting drugs. The benzyl group can engage in hydrophobic and π-π stacking interactions with biological targets.
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Piperidine-4-carboxylate Esters: These are common intermediates in the synthesis of potent analgesics, such as pethidine and its analogs.
Given the prevalence of these fragments in neuroactive and other biologically active compounds, it is plausible that 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate could be a valuable starting point for the development of novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological functions and potential involvement in cellular signaling pathways.
Conclusion
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate represents an interesting, yet underexplored, chemical entity. While direct experimental data is scarce, this technical guide provides a robust starting point for researchers by summarizing predicted properties, outlining a viable synthetic protocol, and contextualizing its potential within the broader field of medicinal chemistry. The information compiled herein, derived from closely related and structurally analogous compounds, should facilitate further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. Future studies are warranted to confirm the predicted properties and to explore the potential therapeutic applications of this and related piperidine derivatives.
